molecular formula C8H12Cl2N2 B12850514 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride

1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride

Cat. No.: B12850514
M. Wt: 207.10 g/mol
InChI Key: LGPXNSTYUZDMPL-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H9ClN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride typically involves the chlorination of 5-methylpyridin-3-yl ethanone followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the chlorine atom .

Scientific Research Applications

1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

IUPAC Name

1-(6-chloro-5-methylpyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H11ClN2.ClH/c1-5-3-7(6(2)10)4-11-8(5)9;/h3-4,6H,10H2,1-2H3;1H

InChI Key

LGPXNSTYUZDMPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C(C)N.Cl

Origin of Product

United States

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